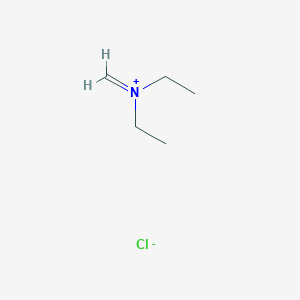
N,N-Diethylmethaniminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl(methylene)ammonium chloride is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one methylene group, with a chloride anion as the counterion. This compound is known for its applications in organic synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
N,N-diethyl(methylene)ammonium chloride can be synthesized through the alkylation of tertiary amines. One common method involves the reaction of N,N-diethylmethylamine with methyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of N,N-diethyl(methylene)ammonium chloride often involves continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reactant concentrations, temperature, and pressure to optimize the reaction efficiency .
化学反応の分析
Types of Reactions
N,N-diethyl(methylene)ammonium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
科学的研究の応用
N,N-diethyl(methylene)ammonium chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N-diethyl(methylene)ammonium chloride involves its interaction with cellular membranes. The positively charged ammonium ion interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This can result in increased membrane permeability and potential cell lysis . The compound’s effects are primarily due to its ability to disrupt lipid bilayers and interfere with membrane-associated processes .
類似化合物との比較
Similar Compounds
N,N-dimethyl(methylene)ammonium chloride: Similar in structure but with methyl groups instead of ethyl groups.
N,N-diethylmethylamine: A tertiary amine with similar alkyl groups but lacking the quaternary ammonium structure.
Uniqueness
N,N-diethyl(methylene)ammonium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. Its ability to act as a phase-transfer catalyst and its effectiveness in disrupting cell membranes make it valuable in various applications .
特性
CAS番号 |
52853-18-6 |
|---|---|
分子式 |
C5H12ClN |
分子量 |
121.61 g/mol |
IUPAC名 |
diethyl(methylidene)azanium;chloride |
InChI |
InChI=1S/C5H12N.ClH/c1-4-6(3)5-2;/h3-5H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OKNVYFZHCCAMTJ-UHFFFAOYSA-M |
正規SMILES |
CC[N+](=C)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


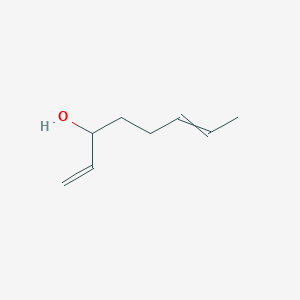

![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
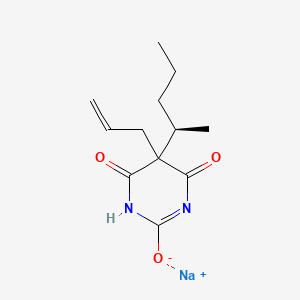
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
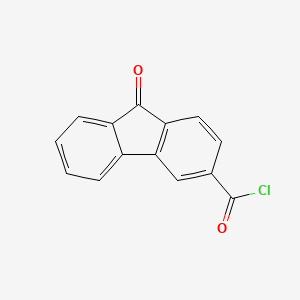
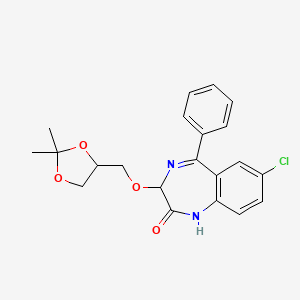
![Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester](/img/structure/B14650094.png)
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
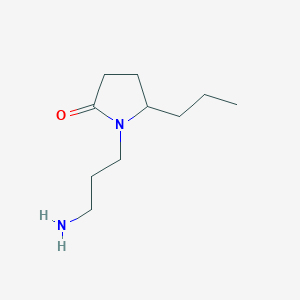
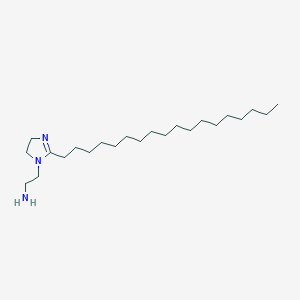
![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
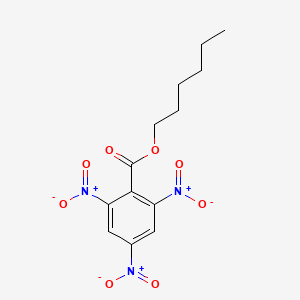
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
